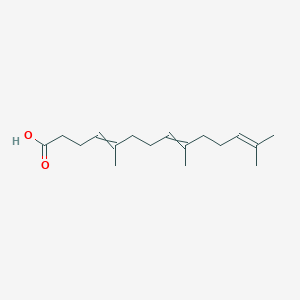

Farnesylacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H28O2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

5,9,13-trimethyltetradeca-4,8,12-trienoic acid |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19) |

InChI Key |

VOKDWPMRYSKGTB-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |

Synonyms |

farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Farnesylacetic Acid

De Novo Synthetic Routes to Farnesylacetic Acid and Its Isomers

De novo synthesis of this compound involves building the molecule from simpler precursors, with careful consideration of the resulting stereochemistry and regiochemistry. This compound, also known as (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid, theoretically exists in four isomeric forms thegoodscentscompany.comchem960.commolaid.com.

Achieving regioselective and stereoselective synthesis is crucial for this compound due to its multiple double bonds and chiral centers. Polyene cyclizations, particularly acid-catalyzed ones, are powerful tools in total synthesis for generating multiple carbon-carbon bonds with high stereoselectivity core.ac.uk. Stork's work on the cyclization of this compound (46) with tin(IV) bromide demonstrated the production of ambreinolide (48) as a single diastereomer core.ac.uk. In contrast, the treatment of cyclohexene (B86901) 49 under similar conditions yielded the trans-decalin compound isoambreinolide (51) core.ac.uk. This contrasting diastereoselection suggests that the cyclization of this compound to ambreinolide may involve a concerted mechanism, while the formation of isoambreinolide proceeds via a carbenium ion intermediate nih.gov.

Another example of stereoselective synthesis involves the use of specific catalysts. For instance, in the synthesis of related compounds, chiral Brønsted-acidic and confined imidodiphosphorimidate catalysts have been employed for catalytic asymmetric polyene cyclization, achieving high enantioselectivity researchgate.netresearchgate.net.

Advancements in controlled chemical synthesis of this compound often involve multi-step approaches that build the isoprenoid chain with precision. One reported method for the ¹⁴C-labeling of this compound involved several steps:

Alkylation of a keto ester with geranyl bromide to yield an unsaturated keto ester.

Hydrolysis and decarboxylation to produce geranyl[2-¹⁴C]acetone.

Grignard reaction with cyclopropylmagnesium bromide followed by hydrobromic acid treatment to give [4-¹⁴C]homofarnesyl bromide.

Cyanation with potassium cyanide and subsequent hydrolysis to afford [5-¹⁴C]this compound .

Regioselective and Stereoselective Synthesis Strategies

Synthesis of Biologically Relevant this compound Derivatives

This compound serves as a versatile precursor for numerous biologically relevant derivatives, including esters, amides, and cyclized products.

Esters of this compound are valuable compounds, some of which exhibit anti-ulcer activity thegoodscentscompany.com. Farnesyl acetate (B1210297), for instance, can be synthesized through an esterification reaction between acetic acid and farnesol (B120207), often catalyzed by a strong acid like concentrated sulfuric acid, or by using acetic anhydride (B1165640) or chloroacetic acid scentree.coscentree.co. Farnesyl acetate itself exists in four diastereomeric forms due to the double bonds in farnesol scentree.co.

The preparation of amides from esters and amines is a known transformation in organic chemistry. Recent advancements have demonstrated efficient synthesis of amides directly from esters and amines under mild, neutral conditions with the liberation of molecular hydrogen, catalyzed by dearomatized ruthenium-pincer PNN complexes researchgate.netnih.gov. While not specific to this compound amides, this general methodology could be applied for their synthesis.

Isotopic labeling of this compound is crucial for metabolic studies and tracing its behavior in biological systems. An improved method for ¹⁴C-labeling of this compound at the 5-position has been reported researchgate.netnih.gov. This labeled this compound was then used to prepare [5-¹⁴C]gefarnate, a potent ulcer inhibitor, for metabolic investigations researchgate.net. The synthesis involved the condensation of [carbonyl-¹⁴C]acetyl chloride with t-butyl 2-ethoxymagnesiomalonate, followed by acid-catalyzed deprotection and decarboxylation to yield ethyl 3-oxo[3-¹⁴C]butanoate . This intermediate was then further elaborated to the labeled this compound .

Table 1: Isotopic Labeling of this compound

| Precursor | Isotope | Labeled Position | Product | Overall Yield | Reference |

| Barium [¹⁴C]carbonate | ¹⁴C | 5-position | [5-¹⁴C]this compound | 6.1% | |

| [carbonyl-¹⁴C]acetyl chloride | ¹⁴C | 3-position (intermediate) | Ethyl 3-oxo[3-¹⁴C]butanoate | N/A |

This compound is a key precursor in the biomimetic synthesis of various cyclized natural products, notably ambreinolide and isoambreinolide core.ac.uknih.govnptel.ac.intesisenred.nettandfonline.com. These cyclizations are often acid-catalyzed polyene cyclizations.

Stork's research demonstrated that this compound, when treated with tin(IV) bromide, produced ambreinolide as a single diastereomer, albeit in a low yield of 3% core.ac.uknih.gov. This process is believed to involve a concerted mechanism where three anti-additions occur to the trisubstituted olefins in a single transition state nih.gov.

In contrast, the cyclization of a related cyclohexene (49), analogous to a farnesic acid congener, under the same tin(IV) bromide conditions, yielded isoambreinolide core.ac.uknih.gov. This difference in product formation (single diastereomer ambreinolide vs. isoambreinolide from a related intermediate) suggests that isoambreinolide formation proceeds via a carbenium ion intermediate nih.gov. The formation of isoambreinolide is indicative of a discrete carbocationic mechanism, leading to a trans-decalin compound core.ac.uknih.gov.

Research has also focused on multigram-scale total synthesis of racemic ambreinolide using proton-initiated polyene cyclization researchgate.net. While this method yielded racemic ambreinolide, Lewis-acid assisted, chiral Brønsted-acid based methods have shown modest enantioselectivity researchgate.net.

Table 2: Cyclization Products of this compound

| Reactant | Reagent | Major Product | Diastereoselectivity | Yield | Mechanism | Reference |

| This compound | Tin(IV) bromide | Ambreinolide | Single diastereomer | 3% | Concerted (proposed) | core.ac.uknih.gov |

| Cyclohexene 49 (related to this compound) | Tin(IV) bromide | Isoambreinolide | N/A | 7% | Carbenium ion intermediate (proposed) | core.ac.uknih.gov |

Derivatization for Labeling Studies (e.g., Isotopic Labeling)

Biomimetic Synthesis Inspired by this compound Transformations

Biomimetic synthesis aims to replicate the efficiency and selectivity of enzymatic processes in laboratory settings. This compound and its related polyenes serve as excellent models for such investigations, particularly in the formation of intricate polycyclic structures.

Polyene Carbocyclizations and Cationic Cascade Reactions

The cyclization of polyenes, such as this compound, is a cornerstone of biomimetic synthesis, often involving cationic cascade reactions. These transformations mimic the natural biosynthesis of terpenes and steroids, where a series of carbon-carbon bond formations occur in a highly controlled manner. Early investigations, such as those by Stork, demonstrated that this compound could undergo cyclization to produce complex polycyclic products. For instance, treatment of this compound with stannic bromide yielded ambreinolide, reportedly as a single diastereomer. researchgate.netcore.ac.uk This highlights the potential for achieving high selectivity in non-enzymatic systems.

The broader context of polyene carbocyclizations involves the initiation of a cascade by a proton transfer or the formation of a carbenium ion. nih.gov Such cascade reactions can lead to the efficient assembly of complex functionalized polycyclic structures, sometimes even surpassing the efficiency of purely biochemical processes. researchgate.net An example of a cascade tetracyclization in a biomimetic context is the synthesis of hongoquercin B, which utilized trans,trans-farnesyl acetate as a starting material, involving a cationic diene-epoxide cyclization as a key step. nih.gov This "two-phase strategy," combining polyene cyclization with subsequent oxidation or substitution, has proven effective in synthesizing various diterpenes. researchgate.net

Stereochemical Control in Biomimetic Cyclization Processes

A critical aspect of biomimetic polyene cyclizations is achieving precise stereochemical control, which often depends on the selective recognition of the stereotopic faces of each alkene moiety involved in the cascade. researchgate.net Stork's work on this compound provided insights into the stereochemical outcomes of these reactions. He hypothesized that an anti-addition mechanism, where a carbenium ion adds to an E-olefin, could generate a trans-decalin ring junction through a transition state reflecting an anti-arrangement of the carbenium ion and olefin donor. This hypothesis was investigated through the cyclizations of farnesic acid and this compound. nih.govresearchgate.net

Interestingly, the cyclization of this compound with stannic bromide produced ambreinolide, while a related cyclohexene analog under similar conditions yielded isoambreinolide, demonstrating contrasting diastereoselection. researchgate.netcore.ac.uk This difference underscores the significant influence of the substrate structure and reaction conditions on the stereochemical outcome of the cyclization. researchgate.netnih.gov While some cationic cyclizations can be reversible and lead to racemization under certain conditions, the possibility of achieving stereospecific cyclization under optimized conditions remains. nih.gov More advanced approaches have demonstrated enantioselective biomimetic cyclizations, for example, the use of Lewis acid-assisted chiral Brønsted acids to promote the cyclization of polyprenoids like homofarnesol to ambrox with notable enantiomeric excess. nih.gov Deuterium-labeling studies in such asymmetric polyene cyclizations have also provided evidence for concerted pathways, aligning with hypotheses like the Stork-Eschenmoser hypothesis. researchgate.net

Enzyme Model Development through Synthetic Approaches

The study of polyolefin carbocyclizations has significantly contributed to the development of enzyme models, offering insights into the remarkable selectivity exhibited by natural enzymes. researchgate.netnih.gov The synergistic relationship between biomimicry and total synthesis has led to the creation of synthetic methods that closely emulate the efficient techniques found in nature. researchgate.netnih.gov

Enzymes possess an extraordinary ability to activate relatively unreactive substrates, such as simple olefins, enabling them to undergo multiple bond-forming reactions with high selectivity. This contrasts sharply with many synthetic systems where numerous competing pathways can diminish desired product yields. researchgate.netnptel.ac.in Enzyme model development in synthetic chemistry aims to replicate various facets of this selectivity, including control over ring size, the number of rings formed, the stereochemistry of fused ring junctions, and the precise arrangement of atoms and groups. nih.gov The field of biocatalysis, which employs natural catalysts like enzymes for chemical transformations, is a direct outcome of this understanding. nptel.ac.in Advances in this area include engineering enzymes, such as squalene-hopene cyclases (SHCs), to produce specific polycyclic compounds like ambrein (B1239030) from squalene (B77637), showcasing the potential for tailored enzymatic synthesis. acs.org

Computational Chemistry in Synthetic Pathway Elucidation

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering powerful methods for understanding and predicting chemical reactions.

Theoretical Predictions of Reaction Mechanisms and Product Distributions

Computational chemistry plays a crucial role in the theoretical prediction of reaction mechanisms and product distributions, providing molecular-level insights that complement experimental observations. The field has evolved significantly, from early rule-based systems to advanced machine learning and deep neural network algorithms, all aimed at designing and optimizing synthetic pathways. frontiersin.org

One significant application is the use of atom-atom mapping (AAM) and graph transformation rules to elucidate reaction mechanisms. This approach has been applied to complex transformations, including Stork's cyclization of this compound to ambreinolide, allowing for a detailed understanding of bond changes during the reaction. arxiv.org Furthermore, quantum chemical calculations are increasingly utilized to gain deeper insights into the catalytic activity of various systems, including novel enzyme families like fungal meroterpenoid cyclases. researchgate.net These computational tools enable chemists to predict the most probable reaction pathways, assess the feasibility of different transformations, and anticipate the distribution of products, thereby guiding experimental design and accelerating the discovery of new synthetic routes. frontiersin.org

Biosynthetic Pathways and Metabolic Interconversion of Farnesylacetic Acid

Position of Farnesylacetic Acid in the Mevalonate (B85504) Pathway Context

The mevalonate (MVA) pathway is a fundamental metabolic route in eukaryotes and some prokaryotes, responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These five-carbon units serve as the universal building blocks for the synthesis of a vast array of isoprenoid compounds, including sterols, carotenoids, and quinones. researchgate.netnih.gov

Farnesyl pyrophosphate (FPP) is a key 15-carbon intermediate in the mevalonate pathway, formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP. nih.govuniprot.org FPP stands at a critical branch point, serving as the direct precursor for the biosynthesis of all sesquiterpenes, which encompass thousands of distinct compounds. wikipedia.org It is also the substrate for the synthesis of other essential molecules like sterols, dolichols, and carotenoids. wikipedia.orgdrugbank.com

The biosynthesis of this compound originates from FPP. The initial steps leading to the formation of FPP are consistent across many organisms, starting from acetyl-CoA and proceeding through mevalonate. researchgate.net FPP can then be dephosphorylated to farnesol (B120207), a 15-carbon isoprenoid alcohol. tandfonline.comasm.org This dephosphorylation is a critical step that diverts FPP away from other metabolic fates and channels it towards the pathway leading to this compound. Farnesol itself is a bioactive molecule and can be further metabolized. tandfonline.comnih.gov

Enzymatic Transformations Leading to and From this compound

The conversion of farnesyl pyrophosphate to this compound involves a series of enzymatic transformations, primarily oxidation and dephosphorylation events affecting farnesol and its derivatives.

The journey from FPP to this compound begins with the dephosphorylation of FPP to farnesol. tandfonline.comasm.org This reaction can be catalyzed by phosphatases. Once formed, farnesol can undergo a two-step oxidation process. The first step is the oxidation of farnesol to farnesal (B56415), the corresponding aldehyde. pnas.org This reaction is typically catalyzed by an alcohol dehydrogenase. pnas.org Subsequently, farnesal is further oxidized to farnesoic acid, a carboxylic acid. pnas.org This second oxidation step is carried out by an aldehyde dehydrogenase. pnas.org this compound is a derivative of farnesoic acid. In some biological systems, farnesol can be converted to farnesyl acetate (B1210297). google.comepo.org

The interconversion between these molecules is a dynamic process. For instance, farnesal can be reduced back to farnesol. oup.com Furthermore, farnesol can be re-phosphorylated to form FPP, indicating a reversible link back to the central isoprenoid pathway. pnas.orgoup.com The oxidation of farnesol is a significant metabolic route, and in some organisms, it is a rate-limiting step in the biosynthesis of other compounds like juvenile hormones in insects. pnas.org

Metabolic Engineering for Heterologous Production

The biotechnological production of this compound and its derivatives has been explored through metabolic engineering, primarily utilizing recombinant microbial systems like Escherichia coli.

Escherichia coli is a commonly used host for the heterologous production of isoprenoids due to its well-understood genetics and metabolism. frontiersin.orgfrontiersin.org To produce this compound derivatives, such as farnesyl acetate, a heterologous biosynthetic pathway is constructed in E. coli. nih.gov This typically involves introducing and overexpressing a series of genes from the mevalonate pathway to enhance the supply of FPP. nih.gov For instance, genes such as AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, and IspA can be expressed to boost farnesol accumulation. nih.gov To convert farnesol to farnesyl acetate, an alcohol acetyltransferase (like ATF1) is also heterologously expressed. nih.gov

A key challenge in metabolic engineering is to maximize the yield of the target compound. creative-proteomics.com This requires optimizing the metabolic flux towards the desired product while minimizing the flow into competing pathways. creative-proteomics.complos.org Several strategies are employed to achieve this:

Overexpression of Key Enzymes: Increasing the expression levels of rate-limiting enzymes in the biosynthetic pathway can significantly enhance the production of the final product. creative-proteomics.com For this compound derivatives, this includes enzymes in the MVA pathway and the specific enzymes converting FPP to the desired molecule. nih.govmdpi.com

Redirection of Carbon Flux: Metabolic pathways can be engineered to channel more carbon from central metabolism (like glycolysis) towards the isoprenoid pathway. creative-proteomics.com This can involve up-regulating enzymes that produce precursors like acetyl-CoA and down-regulating or knocking out genes in competing pathways. creative-proteomics.complos.org

Balancing Cofactor Supply: Many enzymatic reactions in biosynthetic pathways require specific cofactors, such as NADPH. creative-proteomics.com Engineering the host's metabolism to ensure an adequate supply of these cofactors is crucial for high-yield production. creative-proteomics.com

Through these metabolic engineering strategies, the production of this compound derivatives in microbial hosts can be significantly improved, offering a sustainable alternative to chemical synthesis. researchgate.netmdpi.com

Enzymology and Molecular Interaction Mechanisms of Farnesylacetic Acid

Interactions with Cholesterol Esterase Activity

Farnesylacetic acid has been identified as a significant modulator of cholesterol esterase activity. Research indicates that this acyclic isoprenoid fatty acid actively participates in the regulation of this crucial enzyme.

Activation Kinetics and Substrate Specificity Studies

Studies have demonstrated that achiral (E,E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid, commonly known as this compound, significantly accelerates the hydrolysis of cholesteryl palmitate when catalyzed by human liver cholesterol esterase (HLCE) in vitro. researchgate.net This finding positions this compound as a potent activator of this enzyme. The enzyme, which shows optimal activity at a pH of 4.5, utilizes plasma lipoprotein cholesteryl esters as effective substrates. researchgate.net The activation by this compound is noteworthy as it suggests a potential role in influencing the ratio of cholesterol to cholesteryl alkanoates within lipoproteins. researchgate.net

In related research, modified lipases have been used to synthesize esters from this compound and alcohols like geraniol (B1671447) in organic solvents, indicating the substrate versatility of this compound in enzymatic reactions. researchgate.net

Table 1: this compound Interaction with Cholesterol Esterase

| Enzyme | Action of this compound | Substrate Example |

|---|---|---|

| Human Liver Cholesterol Esterase (HLCE) | Activator | Cholesteryl Palmitate researchgate.net |

Modulation of Protein Prenylation Processes

Protein prenylation is a critical post-translational modification where an isoprenoid group, such as a farnesyl group, is attached to a cysteine residue of a target protein. creative-proteomics.comresearchgate.net This process is essential for the proper localization and function of numerous proteins, including the Ras superfamily of small GTP-binding proteins. creative-proteomics.comwikipedia.org The modification is catalyzed by enzymes like farnesyltransferase (FTase). wikipedia.org

Effects on Farnesylation of Ras Proteins and Other GTP-Binding Proteins

The farnesylation of proteins is a key step that allows them to anchor to cell membranes, a prerequisite for their biological activity. unc.eduwestmont.eduresearchgate.net Farnesyl pyrophosphate (FPP) serves as the farnesyl group donor in this reaction, which is catalyzed by farnesyltransferase (FTase). wikipedia.orgnih.gov This process is vital for the function of Ras proteins, which act as molecular switches in cell signaling pathways. westmont.edu When Ras proteins are not farnesylated, they remain in the cytosol and are biologically inactive. westmont.eduresearchgate.net this compound, as a derivative of the farnesyl structure, exists within the biochemical milieu where these critical modifications occur. While direct studies on this compound's effect are specific, the broader context of farnesylation modulation is well-established. For instance, inhibitors of protein farnesylation are known to enhance the generation of reactive oxygen species in certain cells. nih.gov

Investigation of Farnesyltransferase Inhibition by Related Compounds

A significant body of research has focused on farnesyltransferase inhibitors (FTIs) as a means to disrupt the function of proteins like Ras. medchemexpress.comwikipedia.org These inhibitors are often designed as analogues of FPP or the CaaX motif of the protein substrate. westmont.edu

Several compounds structurally related to the farnesyl group have been investigated for their inhibitory potential against FTase. These include:

α-Hydroxyfarnesylphosphonic Acid: A potent competitive inhibitor of FTase that disrupts farnesylation pathways. researchgate.netscbt.com

Chaetomellic Acid A: A powerful inhibitor of FTase in isolated enzyme assays. wikipedia.org

Manumycin A: An inhibitor of the Ras/Raf/ERK1/2 signaling pathway. medchemexpress.com

Tipifarnib and Lonafarnib: Potent FTase inhibitors that have been evaluated in clinical trials. medchemexpress.comoncotarget.com

These inhibitors function by competing with FPP for the active site of FTase, thereby preventing the farnesylation of Ras and other proteins. westmont.edu The development of such compounds highlights the therapeutic and research interest in modulating this specific enzymatic step. nih.govnih.gov

Table 2: Examples of Farnesyltransferase Inhibitors

| Inhibitor | Type/Class | Mechanism of Action |

|---|---|---|

| Tipifarnib | Small Molecule Inhibitor | Binds to and inhibits farnesyltransferase (FTase). medchemexpress.com |

| Lonafarnib | Small Molecule Inhibitor | Potent, orally active farnesyl transferase (FTase) inhibitor. medchemexpress.com |

| FTI-277 | Peptidomimetic | Ras CAAX peptidomimetic that antagonizes H- and K-Ras signaling. medchemexpress.comscbt.com |

| Zaragozic Acid A | Fungal Metabolite | Reversible competitive inhibitor of squalene (B77637) synthase, but also studied in the context of FPP-utilizing enzymes. medchemexpress.com |

Influence on Squalene Synthase Activity

Squalene synthase (also known as farnesyl-diphosphate farnesyltransferase) is a key enzyme in the cholesterol biosynthesis pathway. scbt.com It catalyzes the first committed step in sterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. scbt.comebi.ac.uknih.gov This reaction proceeds in two steps, with presqualene diphosphate (B83284) (PSPP) formed as a stable intermediate. ebi.ac.uknih.govmdpi.com

Metabolic Consequences of Squalene Synthase Inhibition on FPP-Derived Metabolites

Inhibition of squalene synthase leads to a decrease in squalene production, which affects the entire downstream pathway of sterol and cholesterol synthesis. scbt.com A primary consequence of this inhibition is the accumulation of the substrate, FPP. mdpi.com This buildup of FPP has several metabolic implications:

Shunting to Other Pathways: Accumulated FPP can be shunted into other metabolic pathways. FPP is a critical branch-point metabolite, serving as a precursor for the synthesis of other essential molecules, including geranylgeranyl pyrophosphate (for protein geranylgeranylation), dolichols, and the side chain of ubiquinone (Coenzyme Q10). researchgate.netnih.gov

Feedback Inhibition: High concentrations of FPP (e.g., 100 μM or higher) have been shown to act as an inhibitor of squalene synthase itself. mdpi.com This is thought to occur because FPP begins to compete with the intermediate, PSPP, for binding at the enzyme's second active site. mdpi.com

Therefore, inhibiting squalene synthase not only curtails cholesterol synthesis but also redirects the flux of FPP, potentially impacting protein prenylation and other FPP-dependent cellular processes. The development of specific squalene synthase inhibitors, such as Zaragozic acid A and various synthetic analogues, is an area of active research. medchemexpress.comnih.govscbt.com

Potential Interactions with PTEN (Phosphatase and Tensin Homolog) Activity

The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a critical enzyme that is frequently mutated or deleted in a variety of human cancers. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. The regulation of PTEN activity is complex, involving transcriptional control, post-translational modifications, and protein-protein interactions.

While direct evidence from dedicated research studies is not available, the structural characteristics of this compound suggest a potential for interaction with PTEN. The lipophilic farnesyl tail could facilitate localization to the plasma membrane where PTEN exerts its primary function. The modulation of PTEN activity by small molecules is an area of intense research, and compounds with the ability to influence PTEN's phosphatase activity are of significant therapeutic interest. However, to date, no specific studies have been published that definitively characterize the interaction between this compound and PTEN.

The stereochemistry of a molecule can be critical for its biological activity, as interactions with chiral protein targets are often highly specific. This compound possesses isomers, such as the (2E,6E) and (2Z,6E) forms, which could theoretically exhibit differential effects on PTEN activity. The distinct three-dimensional arrangement of atoms in these isomers could lead to different binding affinities and modulatory effects on the enzyme.

Currently, the scientific literature lacks studies that have investigated and compared the effects of specific this compound isomers on PTEN function. Such research would be necessary to determine if one isomer is more active than another in modulating PTEN's phosphatase activity. The potential for stereospecific interactions remains a subject for future investigation in the field of cancer research and drug discovery.

Exploration of Receptor-Ligand Interactions (e.g., Free Fatty Acid Receptors)

Free Fatty Acid Receptors (FFARs) are a group of G protein-coupled receptors (GPCRs) that are activated by fatty acids. researchgate.net They play important roles in various physiological processes, including metabolism, inflammation, and hormone secretion. nih.govbiomolther.org FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41) are receptors for short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate. biomolther.orgnus.edu.sg

Given that this compound is a derivative of a fatty acid, it is plausible that it could interact with FFARs. The structure of the ligand is a key determinant of its binding and activation of these receptors. For instance, the carboxylic acid group of SCFAs is known to interact with arginine residues in the transmembrane domains of FFAR2. mdpi.com Furthermore, studies have indicated that FFAR2 has a preference for ligands with flat, unsaturated moieties and sp²- or sp-hybridized α-carbons. mdpi.com

The farnesyl group of this compound is a long, unsaturated hydrocarbon chain, which differs significantly from the short-chain ligands of FFAR2 and FFAR3. However, the broader family of FFARs also includes receptors for medium and long-chain fatty acids, such as FFAR1 (GPR40) and FFAR4 (GPR120). Therefore, this compound could potentially act as a ligand for one or more of these receptors. The activation of FFARs initiates downstream signaling cascades, typically through Gαi/o or Gαq/11 proteins, leading to various cellular responses. nih.govfrontiersin.org The potential interaction of this compound with these receptors could, therefore, have implications for the physiological processes they regulate.

Table 1: Characteristics of Selected Free Fatty Acid Receptors (FFARs)

| Receptor | Endogenous Ligands | G-Protein Coupling | Key Physiological Roles |

|---|---|---|---|

| FFAR1 (GPR40) | Medium- and long-chain fatty acids | Gαq/11 | Insulin (B600854) secretion, inflammation |

| FFAR2 (GPR43) | Short-chain fatty acids (acetate, propionate) nih.govsceti.co.jp | Gαi/o, Gαq/11 nih.gov | Immune response, metabolism, gut homeostasis biomolther.org |

| FFAR3 (GPR41) | Short-chain fatty acids (butyrate, propionate) nus.edu.sg | Gαi/o | Gut motility, hormone secretion |

| FFAR4 (GPR120) | Long-chain fatty acids (omega-3) | Gαq/11, β-arrestin | Anti-inflammatory effects, glucose homeostasis |

Table 2: Binding Affinities of Short-Chain Fatty Acids to FFARs Binding affinity is represented by the docking score (kcal/mol), where a more negative value indicates a stronger binding affinity.

| Ligand | FFAR1 | FFAR2 | FFAR3 |

|---|---|---|---|

| Acetate | -3.8 | -2.9 | -3.1 |

| Propionate | -4.7 | -3.0 | -3.6 |

| Butyrate | -5.6 | -3.7 | -4.0 |

Data derived from computational docking studies. researchgate.net

Cellular and Subcellular Mechanistic Investigations of Farnesylacetic Acid

Regulation of Cellular Proliferation and Cell Cycle Progression

Farnesylacetic acid has been shown to modulate cellular proliferation by interfering with fundamental processes such as DNA replication and cell cycle progression. These actions are critical in controlling cell population growth and are often targets for therapeutic intervention.

Analysis of DNA Replication Inhibition

Research indicates that this compound can impede the process of DNA synthesis, a critical step for cell division. While direct studies on this compound are limited, related isoprenoid compounds have demonstrated the ability to inhibit DNA replication. For instance, farnesol (B120207), a structurally similar compound, has been observed to interfere with DNA replication in both hamster and human cells. nih.gov This inhibition is a key mechanism contributing to the anti-proliferative effects of these compounds. The process of DNA replication is complex, involving the coordinated action of numerous enzymes and proteins to produce two identical DNA replicas from one original molecule. Inhibitors of this process can act as effective agents in controlling cell growth.

Mechanisms of Cell Cycle Arrest (e.g., G0/G1 phase)

This compound and related isoprenoids have been found to induce cell cycle arrest, particularly at the G0/G1 phase. researchgate.netresearchgate.net This phase is a critical checkpoint where the cell prepares for DNA synthesis. By arresting cells in this phase, this compound effectively halts their progression into the S phase, where DNA replication occurs, thereby preventing cell division.

Studies on similar compounds like farnesol have shown that treatment can lead to a significant increase in the proportion of cells in the G0/G1 phase. researchgate.netresearchgate.net This arrest is often associated with changes in the expression of key regulatory proteins. For example, some anti-proliferative agents that induce G0/G1 arrest have been shown to downregulate the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), proteins crucial for the G1-S transition. mdpi.com The induction of G0/G1 phase cell cycle arrest is a recognized mechanism for the anti-proliferative effects of various compounds. mdpi.com

Table 1: Effects of Related Isoprenoids on Cell Cycle Progression

| Compound | Cell Line | Effect | Reference |

| Farnesol | Human lung adenocarcinoma (A549) | Arrest in G0/G1 phase | researchgate.net |

| Geranylgeraniol (B1671449) | Human lung adenocarcinoma (A549) | Arrest in G0/G1 phase | researchgate.net |

| Nerolidol | Human promyelocytic leukemia (HL-60) | Prolonged cell cycle arrest at the G0/G1-S interphase | scienceopen.com |

Induction of Programmed Cell Death Pathways

Beyond inhibiting cell growth, this compound and its analogs can actively induce programmed cell death, or apoptosis, a crucial process for removing unwanted or damaged cells.

Mechanisms of Apoptosis Induction

Apoptosis is a highly regulated process involving a cascade of molecular events. Farnesol, a related isoprenoid, has been shown to induce apoptosis through multiple mechanisms. nih.gov One significant pathway is the mitochondrial-dependent pathway, which involves the release of cytochrome c from the mitochondria into the cytosol. nih.govarchivesofmedicalscience.com This event triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.govarchivesofmedicalscience.com

The induction of apoptosis by farnesol has been linked to the activation of the apoptosome, a protein complex that activates initiator caspases. nih.govnih.gov Furthermore, the process can be influenced by various signaling pathways, including the MEK1/2-ERK1/2 pathway and the NF-κB signaling pathway. nih.govnih.gov The induction of apoptosis is a key mechanism by which various anti-cancer agents exert their effects.

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, plays a significant role in apoptosis induction. targetmol.com ROS can damage cellular components like lipids, proteins, and DNA, leading to cell death. mdpi.com

Studies on farnesol have demonstrated its ability to generate ROS. nih.govnih.gov This increase in ROS is often linked to the mitochondrial electron transport chain. nih.govnih.gov The accumulation of ROS can trigger the mitochondrial apoptotic pathway. mdpi.com For instance, farnesol-induced ROS generation in yeast cells was shown to be dependent on a functional mitochondrial respiratory chain. nih.govnih.gov Antioxidants have been shown to protect against the growth-inhibitory effects of farnesol, highlighting the importance of oxidative stress in its mechanism of action. nih.govnih.gov

Table 2: Research Findings on Farnesol-Induced Oxidative Stress

| Organism/Cell Type | Key Finding | Reference |

| Saccharomyces cerevisiae | Farnesol treatment significantly increased cellular ROS generation in a dose-dependent manner. | nih.gov |

| Saccharomyces cerevisiae | ROS generation was dependent on the mitochondrial electron transport chain. | nih.gov |

| Rat Kidney | Farnesol treatment showed a protective effect against Fe-nitrilotriacetic acid-induced oxidative damage. | nih.gov |

Subcellular Target Engagement and Organelle Function Modulation

The cellular effects of this compound and related compounds are rooted in their interactions with specific subcellular components and their ability to modulate the function of various organelles. The primary mechanism often involves the induction of cell death through apoptosis or necrosis, cell cycle arrest, and the disruption of key organelle functions. rsc.orgresearchgate.netrsc.org

Key organelles like mitochondria are central to the action of these compounds, not only as the primary source of ROS but also as the initiators of the intrinsic apoptotic pathway. nih.govnih.gov The endoplasmic reticulum (ER) is another crucial target. Induction of ER stress and the subsequent unfolded protein response (UPR) have been identified as critical mechanisms in farnesol-induced apoptosis in certain cancer cells. nih.govnih.gov

Furthermore, the integrity and function of the plasma membrane can be affected. For example, some isoprenoids can interfere with the synthesis of phosphatidylcholine, a major component of cell membranes, leading to cellular dysfunction and apoptosis. researchgate.net The diverse interactions with these subcellular structures underscore the multifaceted nature of the biological activity of this compound and its analogs. The functions of these organelles, including the movement and localization of organelles, are often dependent on motor proteins like myosins and dynamins.

Mitochondrial Function and Electron Transport Chain Impact

The mitochondrion is a central organelle in cellular metabolism and energy production, primarily through the process of oxidative phosphorylation. This process is carried out by the electron transport chain (ETC), a series of protein complexes located in the inner mitochondrial membrane. The ETC facilitates the transfer of electrons from donors like NADH and FADH₂ to a final electron acceptor, molecular oxygen. wikipedia.orgutoronto.ca This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives the synthesis of ATP. wikipedia.orgpressbooks.pub

Investigations into the biological effects of farnesol (FOH), a natural precursor that can be oxidized within cells to form this compound, have revealed significant impacts on mitochondrial function. nih.gov Research using the yeast Saccharomyces cerevisiae demonstrated that FOH indirectly inhibits the mitochondrial electron transport chain, leading to an increased generation of reactive oxygen species (ROS). nih.gov This effect was specifically linked to the role of the mitochondrial respiratory chain as a primary source of superoxide (B77818) anions. nih.gov The inhibition is not a direct binding to the ETC components but rather a consequence of upstream signaling interference. nih.gov The primary site of this indirect inhibition and subsequent ROS production appears to be at the level of Complex III (the cytochrome bc₁ complex) in the Q cycle, a critical step in electron transfer from ubiquinol. nih.gov

Table 1: Components of the Mitochondrial Electron Transport Chain

| Complex | Name | Function | Proton Pumping |

| Complex I | NADH:ubiquinone oxidoreductase | Transfers electrons from NADH to ubiquinone. | Yes (4 H⁺) |

| Complex II | Succinate (B1194679) dehydrogenase | Transfers electrons from succinate (via FADH₂) to ubiquinone. | No |

| Complex III | Cytochrome c reductase | Transfers electrons from ubiquinone to cytochrome c. | Yes (4 H⁺) |

| Complex IV | Cytochrome c oxidase | Transfers electrons from cytochrome c to oxygen, forming water. | Yes (2 H⁺) |

| ATP Synthase | F₀F₁ ATP synthase | Uses the proton gradient to synthesize ATP. | No (Uses H⁺ influx) |

This table provides a summary of the major protein complexes involved in the mitochondrial electron transport chain and oxidative phosphorylation. wikipedia.orgpressbooks.pubsaspublishers.com

Interference with Phosphatidylinositol-Type Signaling

The mechanism by which this compound's precursor, farnesol, impacts the electron transport chain is believed to be indirect, originating from its interference with key cellular signaling pathways. nih.gov A primary target identified in these mechanistic studies is the phosphatidylinositol signaling pathway. nih.govausveg.com.au This pathway is a crucial system for transducing extracellular signals into intracellular responses, regulating a wide array of cellular processes.

Research has proposed that FOH disrupts this signaling cascade, leading to a significant decrease in the intracellular levels of the second messenger diacylglycerol (DAG). nih.gov DAG is a critical activator of protein kinase C (PKC), an enzyme involved in regulating numerous cellular functions. nih.gov The reduction in DAG levels consequently impairs PKC-dependent mechanisms. It is hypothesized that a PKC-dependent process normally functions to regulate mitochondrial electron transport, particularly at Complex III, to prevent excessive ROS generation. nih.gov By interfering with this phosphatidylinositol-DAG-PKC signaling axis, FOH indirectly causes mitochondrial dysfunction and accelerates ROS production without having a direct inhibitory effect on the mitochondrion itself. nih.gov This hypothesis is supported by findings that the FOH-induced generation of ROS could be reversed by the addition of a membrane-permeable analog of DAG, which reactivates PKC. nih.gov

Table 2: Proposed Mechanism of Farnesol-Induced Mitochondrial Impact via Signaling Interference

| Step | Event | Key Molecule(s) | Consequence |

| 1 | Cellular Uptake & Exposure | Farnesol (FOH) | Initiation of signaling disruption. |

| 2 | Signaling Interference | Phosphatidylinositol Pathway | Disruption of normal signal transduction. |

| 3 | Second Messenger Depletion | Diacylglycerol (DAG) | Intracellular levels of DAG significantly decrease. nih.gov |

| 4 | Enzyme Activity Modulation | Protein Kinase C (PKC) | Reduced activation of PKC due to low DAG levels. nih.gov |

| 5 | Mitochondrial Impact | Electron Transport Chain (Complex III) | Indirect inhibition of electron transport, leading to ROS generation. nih.gov |

Cytoprotective Mechanisms and Cellular Stress Response

This compound has been implicated in cellular protective pathways. It is recognized as an agent that interacts with the glucocorticoid receptor (GR) signaling pathway. The GR pathway is fundamental to cellular physiology and plays a vital cytoprotective role in cells subjected to various forms of stress. The activation of such pathways is a crucial component of the cellular stress response, a highly conserved set of mechanisms that protect cells from damage and promote survival. nih.gov

Investigation of Cellular Mechanisms Underlying Anti-ulceration Effects in Preclinical Models

While direct studies on the anti-ulceration effects of this compound are limited, significant insights can be drawn from investigations of structurally and functionally related isoprenoid compounds, such as teprenone (B58100) (geranylgeranylacetone) and gefarnate (B1671420) (geranyl farnesylacetate). researchgate.net These compounds are established anti-ulcer agents, and their mechanisms provide a strong preclinical model for understanding the potential cytoprotective actions of this compound in the gastrointestinal mucosa. researchgate.net

Preclinical studies using rat models of gastric ulcers, such as those induced by the mast cell degranulator compound 48/80, have elucidated several key cellular mechanisms. researchgate.net In these models, the administration of teprenone after the initial appearance of mucosal lesions was shown to prevent the progression of the damage. researchgate.net The investigation revealed that this protective effect is multifactorial, involving the suppression of several pathological processes. researchgate.net

Key mechanisms identified include:

Inhibition of Neutrophil Infiltration: The treatment attenuated the increase in myeloperoxidase (MPO) activity, a reliable index of neutrophil infiltration into the gastric mucosal tissue. researchgate.net

Reduction of Oxidative Stress: The compound suppressed the accumulation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation and oxidative damage. researchgate.net It also mitigated the decrease in the activity of the antioxidant enzyme Se-glutathione peroxidase. researchgate.net

Preservation of Mucosal Integrity: The treatment helped prevent the depletion of gastric mucus, as indicated by measurements of hexosamine content in the gastric tissue. researchgate.net

These findings suggest that related isoprenoids exert their anti-ulcer effects by bolstering the mucosal defense system, suppressing inflammation, and mitigating oxidative stress. researchgate.net

Table 3: Cellular Effects of Teprenone in a Preclinical Gastric Lesion Model (Compound 48/80-Treated Rats)

| Parameter Measured | Change with C48/80 Injury | Effect of Teprenone Treatment | Implied Protective Mechanism |

| Myeloperoxidase (MPO) Activity | Increased | Attenuated the increase | Suppression of neutrophil infiltration. researchgate.net |

| Thiobarbituric Acid Reactive Substances (TBARS) | Increased | Attenuated the increase | Inhibition of lipid peroxidation/oxidative stress. researchgate.net |

| Se-Glutathione Peroxidase Activity | Decreased | Attenuated the decrease | Preservation of antioxidant enzyme function. researchgate.net |

| Hexosamine Content | Decreased | Attenuated the decrease | Prevention of gastric mucus depletion. researchgate.net |

| Vitamin E Content | Decreased | Attenuated the decrease | Protection against antioxidant depletion. researchgate.net |

This table summarizes findings from studies on teprenone, a structurally similar compound to this compound, demonstrating key cytoprotective mechanisms in a preclinical model of gastric injury. researchgate.net

Advanced Research Methodologies and Analytical Techniques in Farnesylacetic Acid Studies

Chromatographic and Spectroscopic Methods for Detection and Quantification

Chromatographic and spectroscopic methods are indispensable for separating, identifying, and quantifying farnesylacetic acid and its related compounds from complex matrices.

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the analysis of this compound and its metabolites due to its high resolution and sensitivity. This technique is particularly valuable for separating closely related compounds and for purity assessments. For instance, reversed-phase HPLC (RP-HPLC) has been employed for determining the purity of radiolabeled compounds, with eluent fractions subsequently analyzed by liquid scintillation counting (LSC) for metabolic studies, although this specific example pertained to β-carotene, the principle applies to other metabolites like this compound researchgate.net.

HPLC coupled with a photodiode array detector (PDA) is a common setup for identifying and quantifying compounds, including impurities, by monitoring their UV absorption profiles . The established HPLC techniques can also be adapted to acquire LC-MS data, directing a portion of the flow to a mass spectrometer for further characterization . Purity assessments of this compound esters, such as Gefarnate (B1671420), are routinely performed using HPLC, with reported purities often exceeding 98% sigmaaldrich.com. Furthermore, HPLC has been used to analyze the cyclization products of this compound scribd.com. In the context of enzyme activity assays, HPLC-UV methods have been developed to determine the inhibition characteristics of farnesyl transferase inhibitors, resolving unfarnesylated and farnesylated H-Ras proteins. This demonstrates HPLC's utility in studying farnesylation processes relevant to this compound's biological context nih.gov. While HPLC is effective, for complex biological samples like intestinal contents and serum, pre-column derivatization HPLC (PCD-HPLC) has shown superiority over standard HPLC by yielding fewer impurity peaks and providing more accurate results for various short-chain fatty acids spkx.net.cn.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile derivatives of this compound. (4E,8E)-Farnesylacetic acid itself has been utilized as an internal standard in selective ion tests during GC-MS analysis, highlighting its role in quantitative studies . GC-MS metabolomics analysis has successfully identified farnesyl acetate (B1210297), a derivative of this compound, as a characteristic compound in the metabolic profiles of tangerine peels, demonstrating its application in complex natural product analysis nih.gov.

For GC-MS analysis, derivatization is often necessary to increase the volatility of fatty acids, including this compound, by converting them into methyl or trimethylsilyl (B98337) esters. Careful selection of derivatization agents is crucial to avoid signal overlap due to similar boiling points mdpi.com. Specific GC-MS parameters, such as column type (e.g., HP-5MS), temperature ramps, and electron ionization (EI) mass spectrometry, are employed for the characterization of farnesyl-related compounds, providing detailed mass-to-charge (m/z) ratios for identification google.com. Predicted GC-MS spectra for compounds like farnesyl acetate are also available in databases, aiding in the identification process hmdb.cafoodb.ca.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its novel derivatives. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure, including the arrangement of atoms and the presence of specific functional groups. The purity of (4E,8E)-Farnesylacetic acid can be confirmed by NMR, with specific spectral data, such as chemical shifts (δ values) in different solvents (e.g., CDCl₃), being reported .

NMR spectra, often combined with mass spectrometry (MS), are crucial for confirming the structure of synthesized this compound and its esters, with molecular ion peaks providing molecular weight information google.com. For instance, the structural identity of ambreinolide, a cyclization product derived from this compound, has been confirmed by comparing its ¹H-NMR spectrum with that of the natural product tandfonline.com. Similarly, ¹³C-NMR spectroscopy has been used to determine the purity and characterize the isomeric forms of compounds like E/E-farnesyl acetone, providing characteristic chemical shifts for each carbon atom in the molecule epo.org.

An example of NMR spectral data for (4E,8E)-Farnesylacetic acid is provided below:

| NMR Type | Solvent | Chemical Shifts (δ, ppm) |

| ¹H-NMR | CDCl₃ | 1.61 (s, 6H), 1.65 (s, 3H), 1.70 (s, 3H), 1.90-2.10 (m, 8H), 2.29-2.54 (m, 4H), 5.12-5.16 (m, 4H), 8.87 (br s, 1H) |

| ¹³C-NMR | CDCl₃ | 208.8, 136.4, 135.0, 131.3, 124.4, 124.0, 122.5, 43.8, 39.7, 39.6, 29.9, 26.8, 26.5, 25.5, 22.5, 17.7, 16.0 (2C) (for E/E-farnesyl acetone) epo.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Identification

Radiometric Labeling Techniques for Metabolic Tracking

Radiometric labeling techniques are fundamental for tracing the metabolic fate and pathways of this compound in biological systems. These methods involve incorporating radioactive isotopes into the compound, allowing researchers to track its absorption, distribution, metabolism, and excretion.

A significant application of this technique involves the efficient ¹⁴C-labelling of this compound at the 5-position. This radiolabeled this compound is then used to prepare radioactive forms of its esters, such as gefarnate, a potent ulcer inhibitor, for detailed metabolic studies researchgate.netacs.org. Such studies are crucial for understanding how the body processes these compounds. The historical use of isotopic labeling, for instance, with acetic acid, was instrumental in confirming its role as a precursor to isoprenoids like squalene (B77637) and cholesterol, laying the groundwork for understanding complex biogenic processes tesisenred.net. In broader isoprenoid research, metabolic labeling with [2-¹⁴C] mevalonic acid, [1-¹⁴C] acetic acid, and [1(n)-³H] farnesyl pyrophosphate has been employed to investigate the metabolism of other isoprenoids like nerolidol, further illustrating the versatility of radiometric labeling in tracing metabolic pathways mdpi.com. Accelerator Mass Spectrometry (AMS) offers an extremely sensitive approach to trace the metabolic behavior of ¹⁴C-labeled compounds even at physiological concentrations, providing a powerful tool for long-term kinetic studies researchgate.net.

Cell-Based Assays for Functional Characterization

Cell-based assays are essential for investigating the functional characteristics and biological effects of this compound, particularly its impact on cellular processes.

Flow cytometry is a powerful cell-based assay used to analyze the effects of this compound and related isoprenoids on the cell cycle. This technique allows for the quantitative assessment of DNA content in individual cells, enabling researchers to determine the percentage of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

Studies have utilized flow cytometry to investigate the impact of farnesyl acetate on cell cycle progression. For example, while some isoprenoids like farnesol (B120207) (FOH) and geranylgeraniol (B1671449) (GGOH) have been shown to increase the percentage of cells in the G₀/G₁ phase in human lung adenocarcinoma A549 cells, farnesyl acetate did not significantly modify cell cycle distribution under similar conditions researchgate.netresearchgate.net. However, other research indicates that farnesyl acetate inhibits DNA replication in both Chinese hamster ovary (CHO) cells and human (HeLa) cells, as revealed by fluorescence-activated cell sorter (FACS) analysis (a form of flow cytometry) of DNA content nih.gov. Cells treated with farnesyl acetate were found to be irreversibly blocked from progressing through the S phase, highlighting its specific effect on DNA synthesis nih.gov. The susceptibility of cells to the cytotoxic effects of farnesyl acetate may depend on its hydrolysis to farnesol, which can induce reactive oxygen species (ROS) and cell cycle arrest nih.gov. Flow cytometry is also routinely used in cancer research to assess cell cycle arrest and apoptosis induced by various compounds mdpi.com.

An example of how flow cytometry data might be presented for cell cycle analysis, based on similar studies, is shown below (hypothetical data reflecting findings where farnesyl acetate might have a less pronounced effect on G0/G1 compared to other isoprenoids but still impacts S phase progression):

Table 1: Effect of Farnesyl Acetate (FA) on Cell Cycle Distribution in A549 Cells

| Treatment | Concentration (µM) | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) |

| Control | 0 | 38 | 38 | 24 |

| Farnesol | 80 | 62 | 20 | 18 |

| GGOH | 80 | 52 | 25 | 23 |

| Farnesyl Acetate | 80 | 39 | 37 | 24 |

Note: Data adapted from findings in researchgate.net for illustrative purposes of table format. Actual effects can vary depending on cell line, concentration, and incubation time, with some studies showing S-phase arrest nih.gov.

Assays for DNA Fragmentation and Cell Viability

Studies investigating the cellular impact of this compound, sometimes referred to as farnesyl acetate in certain literature contexts, utilize various assays to assess its effects on DNA integrity and cell viability. Research on human lung adenocarcinoma A549 cells demonstrated that this compound (FA) did not induce apoptosis or DNA fragmentation after 48 hours of incubation, a finding that contrasts with the effects observed for farnesol (FOH) and geranylgeraniol (GGOH), which are known to trigger apoptosis and DNA fragmentation in these cells researchgate.netresearchgate.net. Similarly, this compound did not significantly alter the cell cycle distribution, specifically the G0/G1 phase, in A549 cells, unlike farnesol and geranylgeraniol researchgate.netresearchgate.net.

However, the cytotoxic potential of this compound can be context-dependent. In studies involving nanoparticles designed for intracellular drug delivery, this compound, when released after the hydrolysis of a sensitive linker, exhibited cytotoxicity in RAW 264.7 mouse macrophages after 24 hours of treatment. This cytotoxic effect was comparable to that of squalene-corresponding nanoparticles and was attributed to the surface-active properties of this compound researchgate.net.

Furthermore, investigations into the effects of farnesyl acetate (often used synonymously with this compound in some older publications) on DNA replication revealed that it inhibits DNA replication in both hamster and human cells. Cells treated with this compound maintained their protein synthesis capacity and remained intact, as indicated by propidium (B1200493) iodide staining, suggesting a block in the DNA synthesis (S) phase rather than immediate cell lysis. This inhibition of DNA replication by farnesyl acetate was observed even in cells treated with high levels of compactin or in cells lacking HMG-CoA reductase, indicating that its action is independent of metabolism through the isoprenoid pathway or the accumulation/loss of specific metabolites required for replication nih.gov. The susceptibility of mammalian cells to the cytotoxic effects of farnesylacetate may also be influenced by their ability to hydrolyze it into farnesol, which is considered an active form nih.gov.

Molecular Modeling and Computational Simulations

Molecular modeling and computational simulations are indispensable tools in understanding the structural and mechanistic aspects of this compound and related compounds. These techniques provide insights into molecular conformations, interactions with biological targets, and reaction mechanisms that are often challenging to study experimentally.

This compound has been a subject in studies concerning polyolefin carbocyclizations, particularly in the context of biomimetic total synthesis of terpenes and steroids. Molecular modeling has been employed to investigate the concertedness versus stepwise nature of olefin electrophilic polycyclizations involving this compound, contributing to the understanding of complex organic reactions researchgate.netresearchgate.net.

Beyond direct studies on this compound, computational methods like Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are broadly applied to understand the farnesyl pathway. For instance, MD simulations have been used to analyze the conformational preferences of farnesyldiphosphate (FPP) and to explore the catalytic cycle of farnesyltransferase (FTase), a key enzyme in isoprenoid biosynthesis. These simulations provide a dynamic view of enzyme-substrate interactions, complementing static crystallographic data acs.orgnih.govup.pt.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules, such as this compound, with biological targets. These methods are crucial for identifying potential modulators and understanding their mechanisms of action.

In a significant study, E, E-Farnesyl acetate (identified as this compound in MeSH terms) was investigated for its interaction with the ctDNA sequence and Superoxide (B77818) Dismutase (SODs) target using molecular docking simulations. The results indicated that E, E-Farnesyl acetate possesses an affinity to interact with these binding models, suggesting potential antioxidant activities nih.govuniv-tlemcen.dz. Further molecular dynamics simulations confirmed the formation of a stable complex between E, E-Farnesyl acetate and SODs, highlighting its potential as a novel inhibitor nih.govuniv-tlemcen.dz.

Molecular docking, in general, aims to comprehend and anticipate molecular recognition by identifying likely binding modes and binding affinities between interacting molecules nih.gov. Molecular dynamics simulations extend this by providing a time-dependent view of the molecular system, allowing researchers to observe the dynamic behavior of molecules and their interactions over time nih.govnih.gov. These techniques are instrumental in drug discovery, enabling the prediction of how a ligand will bind to a receptor and the stability of the resulting complex scielo.brjchr.org.

Pharmacophore Modeling and Virtual Screening for Novel Modulators

Pharmacophore modeling and virtual screening are computational approaches widely used in drug discovery to identify novel compounds with desired biological activities, including modulators of specific targets. These methods are particularly valuable for screening large chemical libraries efficiently.

This compound has been a focus in studies employing pharmacophore modeling and virtual screening, especially in the search for novel modulators of Superoxide Dismutase (SODs). Through these computational analyses, E, E-Farnesyl acetate (interpreted as this compound) was identified as a potential new inhibitor with activity towards ctDNA and SODs targets nih.govuniv-tlemcen.dz.

Pharmacophore modeling involves generating a three-dimensional model that correlates the biological activity of a series of compounds with their chemical structure. This model identifies the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response scielo.brnih.gov. Once a pharmacophore model is established, it can be used in virtual screening to search large databases of chemical compounds for molecules that match the defined pharmacophoric features. This hierarchical approach allows for the efficient selection of promising candidates for further experimental validation scielo.brnih.gov.

The application of these techniques extends to various enzymes within the farnesyl pathway, such as farnesyltransferase (FTase), a well-known target in cancer therapy. While this compound itself is not typically classified as an FTI, the principles of pharmacophore modeling and virtual screening are routinely applied to discover and optimize farnesyltransferase inhibitors and other modulators of isoprenoid metabolism rsc.org.

Biological Roles and Research Applications in Preclinical and in Vitro Models

Investigation in Animal Models for Metabolic Studies

Research into the direct impact of Farnesylacetic acid (CID 152470) on metabolic processes in animal models, such as lipid metabolism regulation and glucose homeostasis, is not extensively documented in the current scientific literature. While various fatty acids and related signaling pathways are known to play crucial roles in these biological systems, specific studies focusing on this compound in these contexts are limited.

Similar to lipid metabolism, direct research specifically examining the effects of this compound (CID 152470) on glucose homeostasis and insulin (B600854) secretion pathways in animal models is not extensively documented. Glucose homeostasis and insulin secretion are complex processes involving various cellular and molecular mechanisms, including the mitochondrial metabolism of pyruvate (B1213749) frontiersin.org and the function of pancreatic β-cell cilia [13 from previous search]. Free fatty acid receptors (FFARs), particularly FFAR1 and FFAR4, are implicated in the regulation of insulin secretion and glucose sensitivity, with their activation having beneficial effects on glucose and energy homeostasis in preclinical models of type 2 diabetes nih.gov. While these pathways are critical, specific studies demonstrating the direct involvement of this compound in modulating glucose homeostasis or insulin secretion are not prominent in the available literature.

Lipid Metabolism Regulation in Murine Models

Cellular Model Systems for Exploring Antiproliferative Effects

Farnesyl compounds, including this compound and its related structures, have been investigated for their antiproliferative properties in various cellular model systems.

Farnesyl acetate (B1210297), which is sometimes listed as a synonym for this compound nih.gov, has been shown to inhibit DNA replication in both Chinese hamster ovary (CHO) cells and human (HeLa) cells. This inhibitory effect was observed through measurements of DNA content using fluorescence-activated cell sorter analysis and by quantifying [3H]thymidine incorporation. Cells treated with farnesyl acetate maintained their protein synthesis capacity despite the inhibition of DNA replication and remained intact. This action of farnesyl acetate was found to be independent of its metabolism through the isoprenoid pathway, suggesting a direct mechanism of action on DNA replication rather than through the loss or accumulation of other metabolites [9 from previous search].

Furthermore, farnesol (B120207), a closely related isoprenoid alcohol, has demonstrated significant antiproliferative effects in human cancer cell lines, including HeLa cervical cancer cells, human lung cancer A549 cells, and colon adenocarcinoma (Caco-2) cells frontiersin.org. Studies on HeLa cells revealed that farnesol exerted dose- and time-dependent antiproliferative effects, with half-maximal inhibitory concentration (IC50) values decreasing over time.

Table 1: Antiproliferative Effects of Farnesol on HeLa Cells

| Cell Line | Time (hrs) | IC50 (µM) |

| HeLa | 24 | 33.5 |

| HeLa | 48 | 23.8 |

| HeLa | 72 | 17.6 |

Farnesol-treated HeLa cells exhibited apoptotic cell death, which increased with higher concentrations of the compound. This effect was associated with a considerable reduction in mitochondrial membrane potential (MMP) and a downregulation of the expression levels of key proteins in the PI3K/Akt signaling pathway, including PI3K, p-PI3K, and p-Akt. In other human cancer cell lines (A549 and Caco-2), farnesol also showed dose-dependent effects, reducing proliferation at certain concentrations while not significantly harming healthy human lung epithelial (BEAS-2B) cells frontiersin.org. The observed effects in cancer cell lines included autophagic and apoptotic findings, along with chromosomal damage, as evidenced by transmission electron microscopy (TEM), cell survival, and micronucleus analyses frontiersin.org. The susceptibility of mammalian cells to the cytotoxic effects of farnesylacetate may depend on its ability to be hydrolyzed to farnesol, suggesting a potential metabolic pathway for its activity [1 from previous search].

Farnesyl compounds, particularly farnesol (FOH), have been investigated for their effects on yeast models, specifically Saccharomyces cerevisiae. Research indicates that farnesol induces growth inhibition in S. cerevisiae by promoting the generation of reactive oxygen species (ROS) nih.gov. The level of ROS generation in farnesol-treated cells increased significantly, by five- to eight-fold, within the initial 30 minutes of incubation. This oxidative stress-induced growth inhibition could be mitigated by the presence of antioxidants such as α-tocopherol, probucol, or N-acetylcysteine [4, 8 from previous search].

Table 2: Reactive Oxygen Species (ROS) Generation in Saccharomyces cerevisiae Treated with Isoprenoid Compounds

| Compound | ROS Generation (Fold Increase vs. Control) nih.gov |

| Farnesol | 5–8 |

| Geraniol (B1671447) | No response |

| Geranylgeraniol (B1671449) | No response |

| Squalene (B77637) | No response |

Farnesol's ability to accelerate ROS generation was observed only in wild-type grande strains of yeast, not in respiration-deficient petite mutants ([rho0]), highlighting the crucial role of the mitochondrial electron transport chain as the origin of ROS [4, 8 from previous search]. Inhibition of specific components of the respiratory chain, such as complex III (with myxothiazol), effectively eliminated farnesol-induced ROS generation, while other inhibitors (like antimycin A) did not [4, 8 from previous search]. Cellular oxygen consumption was immediately inhibited upon extracellular addition of farnesol, although farnesol or its direct metabolites did not directly inhibit oxidase activities in isolated mitochondrial preparations [4, 8 from previous search]. A protein kinase C (PKC)-dependent mechanism has been suggested for the inhibition of mitochondrial electron transport, as farnesol-induced ROS generation was eliminated by a membrane-permeable diacylglycerol analog that activates PKC [4, 8 from previous search]. The cytotoxic effect of farnesylacetate in mammalian cells may depend on its hydrolysis to farnesol as an active form [1 from previous search].

Research in Hamster and Human Cell Lines

Preclinical Research on Neurobiological Pathways

Influence on PTEN Signaling in Neuronal Injury Models

Research into the influence of this compound on PTEN (Phosphatase and Tensin Homolog) signaling in neuronal injury models is not extensively detailed in the current literature identified through conducted searches. However, the PTEN signaling pathway itself plays a critical role in neuronal injury and recovery. PTEN is a lipid and protein phosphatase that acts as a negative regulator of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, growth, and proliferation nih.gov.

In the context of neuronal injury, such as traumatic brain injury (TBI) or subarachnoid hemorrhage (SAH), PTEN activation can persist, leading to inhibited axonal regeneration and impaired neurofunction nih.gov. Studies have shown that neuronal PTEN inhibits signaling along the PI3K/Akt/GSK-3β/mTOR axis, thereby limiting axon outgrowth and nerve regeneration in both the peripheral and central nervous systems . PTEN also impacts synaptic function by limiting signaling via NMDA and AMPA receptors . Consequently, inhibiting PTEN has been explored as a molecular strategy to mitigate brain damage and enhance nerve repair in various animal models of brain, spinal cord, and sensory neuron traumatic damage nih.gov. For instance, PTEN inhibitors have demonstrated efficacy in reducing acute brain injury in rodent models of TBI nih.gov. While the broader implications of PTEN signaling in neuronal injury are well-documented, specific research detailing the direct influence of this compound on these pathways remains to be elucidated in the available scientific literature.

Examination of Anti-Inflammatory Mechanisms in Preclinical Contexts

Preclinical studies often utilize in vitro models, such as LPS-stimulated RAW 264.7 cells, and in vivo animal models, like acute ear edema, to assess anti-inflammatory potential ugr.es. These studies typically examine the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) ugr.esmdpi.com. Key signaling pathways frequently targeted by anti-inflammatory agents include NF-κB and MAPK (MEK/ERK, JNK, p38) pathways, which regulate the expression of inflammatory cytokines mdpi.comnih.gov. While various compounds, including derivatives of oleanolic acid ugr.es, syringic acid frontiersin.org, and plant extracts containing gallic acid and bergenin (B1666849) mdpi.com, have demonstrated anti-inflammatory activities through these mechanisms, specific research on this compound's direct involvement in these anti-inflammatory pathways or its effects in preclinical inflammation models has not been identified.

Role in Biofuel Research and Production

This compound is noted in the context of biofuel research, particularly in relation to the production of farnesyl acetate, an advanced biofuel. While this compound itself is not typically identified as a direct biofuel, it is listed as a substance associated with the biosynthesis pathways of farnesyl derivatives that are targeted for biofuel applications nih.gov.

A significant area of research involves the microbial biosynthesis of farnesyl acetate using engineered microorganisms. For example, a heterologous farnesyl acetate biosynthesis pathway has been successfully constructed in Escherichia coli nih.gov. This process typically involves the accumulation of farnesol, a 15-carbon organic compound, within the engineered E. coli cells. Subsequently, the enzyme alcohol acetyltransferase (ATF1) is heterologously overexpressed to facilitate the esterification of farnesol into farnesyl acetate nih.gov. This metabolic engineering approach enables the direct biosynthesis of farnesyl acetate from readily available carbon sources like glucose nih.gov.

Studies have demonstrated the successful production of farnesyl acetate through such engineered microbial strains. For instance, an engineered Escherichia coli strain, DG106, accumulated 128 ± 10.5 mg/L of farnesyl acetate. Further optimization, such as the overexpression of isopentenyl-diphosphate isomerase in strain DG107, led to an increased production of 201 ± 11.7 mg/L of farnesyl acetate nih.gov. This highlights the potential for metabolic engineering strategies to produce advanced biofuels. In this context, this compound may be considered a related compound or a potential intermediate/precursor in the broader farnesyl derivative metabolic network relevant to biofuel production, though farnesyl acetate is the direct biofuel product.

Table 1: Biofuel Production Data in Engineered Escherichia coli

| Engineered Strain | Product | Production Yield (mg/L) |

| DG106 | Farnesyl acetate | 128 ± 10.5 nih.gov |

| DG107 | Farnesyl acetate | 201 ± 11.7 nih.gov |

Future Research Directions and Unexplored Avenues for Farnesylacetic Acid Research

Discovery of Novel Biological Targets and Signaling Pathways

While farnesyl compounds are known to interact with various biological systems, the specific biological targets and signaling pathways modulated by farnesylacetic acid itself are not fully characterized. Previous research on related isoprenoids, such as farnesol (B120207) and geranylgeraniol (B1671449), has indicated their involvement in processes like phosphatidylcholine biosynthesis inhibition and induction of apoptosis in certain cell lines researchgate.net. This compound has also been mentioned in the context of anti-ulcer activity thegoodscentscompany.com and its cyclization to form polycyclic structures, which are relevant in natural product synthesis and can possess intriguing biological activity escholarship.orgcore.ac.uktesisenred.netresearchgate.net.

Future studies could employ high-throughput screening methods, affinity proteomics, and chemical biology approaches to identify direct protein or lipid binding partners of FAA. Investigating its influence on known signaling cascades, such as those involving mTOR , eIFs , or VEGFRs , which are affected by other isoprenoids, could reveal novel therapeutic opportunities. Understanding how FAA interacts with specific enzymes, receptors, or membrane components will be crucial for defining its precise biological roles.

Development of Advanced Analytical Techniques for In Situ Monitoring

Current analytical methods for this compound may not offer the spatial and temporal resolution required for real-time, in situ monitoring of its distribution, metabolism, and interactions within complex biological systems. While general analytical techniques for compounds like this compound exist horticulture.com.au, specific advanced methods for dynamic biological monitoring are less established.

Developing advanced analytical techniques, such as live-cell imaging probes, biosensors, or sophisticated mass spectrometry-based imaging, would enable researchers to track FAA's movement, localization, and metabolic fate within living cells or tissues. This would provide dynamic insights into its cellular uptake, intracellular trafficking, and the kinetics of its interactions with biological targets, offering a more comprehensive understanding than traditional endpoint assays.

Exploration of Stereoisomeric Effects on Biological Activity

This compound, with its multiple double bonds, can exist as various stereoisomers (e.g., (4E,8E)-farnesylacetic acid) nih.gov. The biological activity of many natural products and synthetic compounds is highly dependent on their stereochemistry acs.orgmdpi.com. For instance, differences in the activity of cis- and trans-nerolidol isomers have been observed mdpi.com. While some studies mention specific isomers of this compound nih.gov, a systematic investigation into how different stereoisomers of FAA influence its biological activity, target binding, and metabolic pathways is largely unexplored.

Future research should synthesize and purify individual stereoisomers of this compound and rigorously compare their biological effects. This would involve assessing their potency, selectivity, and mechanism of action in various cellular and biochemical assays. Such studies could reveal that specific stereoisomers possess unique or enhanced activities, leading to the development of more potent and selective research probes or therapeutic candidates.

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity for Research Probes